Etozolin hydrochloride Etozolin hydrochloride
Brand Name: Vulcanchem
CAS No.: 53-90-7
VCID: VC0122486
InChI: InChI=1S/C13H20N2O3S.ClH/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15;/h9,13H,3-8H2,1-2H3;1H/b10-9-;
SMILES: CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C.Cl
Molecular Formula: C₁₃H₂₁ClN₂O₃S
Molecular Weight: 320.84

Etozolin hydrochloride

CAS No.: 53-90-7

Cat. No.: VC0122486

Molecular Formula: C₁₃H₂₁ClN₂O₃S

Molecular Weight: 320.84

* For research use only. Not for human or veterinary use.

Etozolin hydrochloride - 53-90-7

Specification

CAS No. 53-90-7
Molecular Formula C₁₃H₂₁ClN₂O₃S
Molecular Weight 320.84
IUPAC Name ethyl (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate;hydrochloride
Standard InChI InChI=1S/C13H20N2O3S.ClH/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15;/h9,13H,3-8H2,1-2H3;1H/b10-9-;
SMILES CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C.Cl

Introduction

Chemical Structure and Properties

Etozolin hydrochloride is classified as a 2-methylenethiazolidone, a heterocyclic compound with diuretic and choleretic properties. The compound features a thiazolidine ring system with specific functional groups that contribute to its pharmacological activity.

Molecular Characteristics

The basic chemical information for etozolin hydrochloride is summarized in the following table:

ParameterValue
Molecular FormulaC₁₃H₂₁ClN₂O₃S
Molecular Weight320.84 g/mol
StereochemistryRacemic mixture
Defined StereocentersOne of one defined
E/Z CentersOne
Charge0

The compound is derived from the parent compound etozolin ((-)-Etozolin), with the addition of hydrochloride to form the salt .

IUPAC Nomenclature and Identifiers

Etozolin hydrochloride is formally known as ethyl (2Z)-2-[(5R)-3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene]acetate;hydrochloride . The compound can be identified through various chemical identifiers:

Identifier TypeValue
InChIInChI=1S/C13H20N2O3S.ClH/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15;/h9,13H,3-8H2,1-2H3;1H/b10-9-;/t13-;/m1./s1
InChIKeyAOHAFCXGDWOODX-CIONHTPMSA-N
SMILESCCOC(=O)/C=C\1/N(C(=O)C@@HN2CCCCC2)C.Cl
CAS Registry Number53-90-7
UNII92BYI8Y56J

Physical Properties

Etozolin hydrochloride presents as crystalline material with specific physical characteristics:

PropertyValue
Melting Point158-159°C
Physical FormCrystals
SolubilitySoluble in methanol

The free base form (etozolin) has a melting point of 140°C and displays UV absorption maxima at 283 and 243 nm (log ε 4.32, 4.0) in methanol .

Pharmacological Classification and Mechanism of Action

Pharmacological Class

Etozolin hydrochloride belongs to the loop diuretic class of medications. It was marketed in Europe under various brand names including Diulozin, Elkapin, and Etopinil .

Mechanism of Action

What distinguishes etozolin from other loop diuretics is its additional choleretic properties, which enhance bile flow and contribute to its pharmacological profile .

Therapeutic Applications

Clinical Indications

Etozolin hydrochloride has been primarily utilized for:

  • Management of edema (fluid retention)

  • Treatment of hypertension (high blood pressure)

These applications align with its primary pharmacological action as a loop diuretic, which effectively reduces fluid volume and blood pressure through increased diuresis.

Dosage and Administration

Based on clinical guidance, the recommended posology for etozolin hydrochloride was:

ParameterValue
Recommended Dose200 mg/day
Route of AdministrationOral
FormulationTablet

This dosing regimen was established through clinical trials to balance efficacy and safety profiles .

Pharmacokinetics and Metabolism

Research Findings

In Vitro Studies

Laboratory investigations have provided insights into the pharmacodynamic effects of etozolin beyond its diuretic properties. In isolated guinea-pig aorta rings, etozolin demonstrated concentration-dependent effects:

ConcentrationEffect
10 μM - 1 mMInhibition of noradrenaline- and histamine-induced contractions
1 nM - 0.1 μMInhibition of serotonin-induced contractions

These findings suggest potential vasodilatory effects that may contribute to its antihypertensive properties through multiple mechanisms .

Toxicology Studies

Toxicological evaluations have established safety parameters for etozolin, with the following LD50 values reported:

SpeciesRouteLD50 (mg/kg)
Male miceIntraperitoneal1210
Male ratsIntraperitoneal1575
Male miceOral8670
Female miceOral9360
Male ratsOral11040
Female ratsOral10250

These data demonstrate a relatively favorable safety profile with substantially higher tolerability when administered orally compared to parenteral routes .

Analogues and Derivatives

Etozolin-d3 Hydrochloride

A deuterated form of etozolin hydrochloride, known as etozolin-d3 hydrochloride, has been developed primarily for research applications. This compound incorporates deuterium atoms in place of specific hydrogen atoms, facilitating more effective tracking of metabolic pathways in pharmacokinetic studies.

ParameterValue
Molecular FormulaC13H18D3N2O3S.HCl
Molecular Weight323.85 g/mol
Primary UsePharmacokinetic and metabolic research

Ozolinone (Free Acid Derivative)

Ozolinone, the active metabolite of etozolin, represents another important derivative:

ParameterValue
Molecular FormulaC11H16N2O3S
Molecular Weight256.32 g/mol
Alternative NameFree acid derivative of etozolin
Manufacturer CodeGödecke 3282

This metabolite contributes significantly to the pharmacological effects observed following etozolin administration .

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